molecular formula C10H11BFNO2 B1431388 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid CAS No. 1793003-65-2

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

Cat. No.: B1431388
CAS No.: 1793003-65-2
M. Wt: 207.01 g/mol
InChI Key: PYLDACORZHNYTJ-UHFFFAOYSA-N
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Description

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is a boronic acid derivative characterized by the presence of a fluorine atom and a cyano group on its aromatic ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material is often a phenylboronic acid derivative, which undergoes halogenation to introduce the fluorine atom.

  • Cyano Group Introduction: The cyano group is introduced through a cyanoation reaction, often using reagents like cyanogen bromide or sodium cyanide.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the boronic acid to its corresponding boronic ester or borate.

  • Reduction: Reduction reactions can reduce the cyano group to an amine.

  • Substitution: Substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst are used.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Amines: Resulting from the reduction of the cyano group.

  • Substituted Phenylboronic Acids: Resulting from substitution reactions.

Scientific Research Applications

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used in the development of fluorescent probes for biological imaging.

  • Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols, which is useful in enzyme inhibition and molecular recognition processes.

Comparison with Similar Compounds

  • 4-(1-Cyano-1-methylethyl)benzene-1-sulfonyl chloride

  • Cyanamide, cyano(1-methylethyl)-

Uniqueness: 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is unique due to the presence of both fluorine and cyano groups on the aromatic ring, which significantly influences its reactivity and applications compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields

Properties

IUPAC Name

[4-(2-cyanopropan-2-yl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BFNO2/c1-10(2,6-13)7-3-4-8(11(14)15)9(12)5-7/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLDACORZHNYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(C)(C)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
Reactant of Route 2
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
Reactant of Route 3
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4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
Reactant of Route 4
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
Reactant of Route 5
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
Reactant of Route 6
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

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